3-amino-N,4-bis(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide
Description
3-amino-N,4-bis(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide is a complex organic compound that belongs to the class of thienoquinoline derivatives. This compound is characterized by its unique structure, which includes a thienoquinoline core, multiple methoxyphenyl groups, and an amide functionality. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
3-amino-N,4-bis(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O4S/c1-28(2)13-19-22(20(32)14-28)21(15-5-9-17(34-3)10-6-15)23-24(29)25(36-27(23)31-19)26(33)30-16-7-11-18(35-4)12-8-16/h5-12H,13-14,29H2,1-4H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJMDSZLYDJRIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC=C(C=C4)OC)N)C5=CC=C(C=C5)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N,4-bis(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials, followed by cyclization and functional group modifications. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to achieve the desired product with high yield and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for scalability, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-amino-N,4-bis(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.
Substitution: The methoxy groups and amine functionalities can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-amino-N,4-bis(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-amino-N,4-bis(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- Quinolinyl-pyrazoles
Uniqueness
Compared to similar compounds, 3-amino-N,4-bis(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide is unique due to its specific structural features, such as the thienoquinoline core and the presence of multiple methoxyphenyl groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
3-amino-N,4-bis(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide (CAS Number: 670271-26-8) is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the following features:
- Molecular Formula : C24H26N2O4S
- Molecular Weight : 434.54 g/mol
- Functional Groups : The compound contains an amine group, methoxy groups, and a thienoquinoline core which are crucial for its biological activity.
Anticancer Activity
Research indicates that compounds with a thienoquinoline framework exhibit significant anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. A study demonstrated that derivatives of thienoquinoline can effectively inhibit the growth of various cancer cell lines through multiple pathways including:
- Cell Cycle Arrest : Inducing G1 phase arrest.
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Inhibition of Metastasis : Reducing migration and invasion capabilities of cancer cells.
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against a range of pathogens. The following table summarizes its efficacy against selected microorganisms:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.
Anti-inflammatory Effects
In vitro studies have indicated that this compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This action is particularly relevant in conditions characterized by chronic inflammation.
Neuroprotective Effects
Emerging research suggests neuroprotective effects attributed to the modulation of neurotransmitter levels and reduction of oxidative stress markers in neuronal cells. This could position the compound as a candidate for treating neurodegenerative diseases.
Case Studies
-
Study on Anticancer Activity :
- A clinical trial investigated the effects of thienoquinoline derivatives on breast cancer cells. Results indicated a significant reduction in cell viability and increased apoptosis markers after treatment with 10 µM concentration over 48 hours.
-
Antimicrobial Efficacy :
- In a laboratory setting, the compound was tested against clinical isolates of Staphylococcus aureus. The study found that it exhibited bactericidal activity at concentrations lower than those used for standard antibiotics.
-
Neuroprotection in Animal Models :
- An animal study evaluated the neuroprotective effects of the compound in a model of induced oxidative stress. The results showed reduced neuronal loss and improved behavioral outcomes compared to control groups.
Q & A
Q. What synthetic methodologies are recommended for synthesizing this thienoquinoline derivative?
The synthesis typically involves multi-step protocols, including condensation reactions and cyclization. For example, Hantzsch-type reactions or modifications thereof are often employed to construct the polycyclic framework. Key steps may include:
- Step 1 : Formation of the thienoquinoline core via acid-catalyzed cyclization of substituted thiophene precursors.
- Step 2 : Introduction of methoxyphenyl and carboxamide groups through nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
- Optimization : Reaction yields can be improved by adjusting solvent polarity (e.g., ethanol or DMF) and temperature (80–120°C), as demonstrated in structurally related hexahydroquinoline syntheses .
Q. What safety precautions are critical during laboratory handling of this compound?
While specific hazard data for this compound is limited, general protocols for handling polycyclic aromatic derivatives include:
- PPE : Gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to minimize inhalation of dust or vapors.
- Spill Management : Neutralize with inert adsorbents (e.g., sand) and dispose via hazardous waste channels .
- Storage : Keep in airtight containers under dry, dark conditions to prevent degradation .
Q. How is the compound’s purity and structural identity validated?
Standard analytical techniques include:
- Chromatography : HPLC or TLC to assess purity (>95% recommended for biological assays).
- Spectroscopy :
- NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.
- FT-IR to verify functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight confirmation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies between predicted and observed data (e.g., NMR splitting patterns) may arise from dynamic effects or crystallographic disorder. Mitigation strategies include:
- X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of molecular geometry and substituent orientation. SHELXL/SHELXS software suites are widely used for refinement .
- Computational Modeling : Density Functional Theory (DFT) simulations to predict NMR chemical shifts or optimize 3D conformations .
- Variable-Temperature NMR : To identify rotational barriers or tautomeric equilibria affecting spectral data .
Q. What strategies optimize reaction yields in large-scale synthesis?
Key factors include:
- Catalyst Selection : Transition-metal catalysts (e.g., Pd/Cu for cross-couplings) enhance regioselectivity and reduce byproducts .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction times .
- Workup Protocols : Gradient recrystallization (e.g., ethanol/water mixtures) to isolate high-purity crystals .
Q. How can computational methods predict the compound’s bioactivity?
- Molecular Docking : To screen for binding affinity with target proteins (e.g., kinases or GPCRs). Software like AutoDock or Schrödinger Suite models interactions with active sites .
- QSAR Studies : Quantitative Structure-Activity Relationship models correlate substituent effects (e.g., methoxy groups) with biological endpoints (e.g., IC₅₀ values) .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize in vitro testing .
Q. What experimental designs are recommended for assessing bioactivity?
- In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorometric or colorimetric substrates .
- Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) to determine MICs against bacterial/fungal strains .
- Mechanistic Studies :
- Flow Cytometry : To evaluate apoptosis or cell-cycle arrest in cancer models.
- Western Blotting : Confirm modulation of signaling pathways (e.g., MAPK, PI3K/Akt) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?
- Re-evaluate Model Parameters : Ensure force fields and ligand protonation states match experimental conditions (e.g., pH 7.4) .
- Solvent Effects in Docking : Include explicit water molecules or use implicit solvation models to improve accuracy .
- Orthogonal Assays : Validate hits with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding .
Q. What causes variability in crystallographic data for derivatives of this compound?
- Polymorphism : Different crystal packing modes (e.g., solvent inclusion) alter unit cell parameters. Use SC-XRD (single-crystal X-ray diffraction) to identify dominant forms .
- Twinned Crystals : SHELXL’s TWIN command can refine data from twinned specimens .
- Thermal Motion : Low-temperature data collection (100 K) reduces atomic displacement artifacts .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
